RS-100329

Description

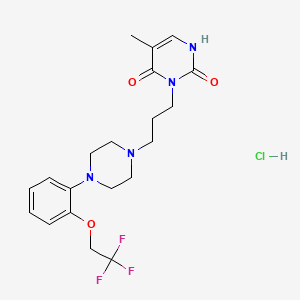

an alpha(1A)-adrenoceptor antagonist; structure in first source

Structure

3D Structure

Properties

CAS No. |

232953-52-5 |

|---|---|

Molecular Formula |

C20H25F3N4O3 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29) |

InChI Key |

RCOBWVAGWYRNHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RS-100329; RS 100329; RS100329; RS 100329 HCl; RS100329 HCl. |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Precision of RS-100329: A Technical Guide to its Mechanism of Action

For Immediate Release

This document provides an in-depth technical overview of the mechanism of action of RS-100329, a potent and selective α1A-adrenoceptor antagonist. Designed for researchers, scientists, and drug development professionals, this guide synthesizes key findings from foundational studies to elucidate the pharmacological profile of this compound.

Core Mechanism: Selective Antagonism of the α1A-Adrenoceptor

This compound functions as a competitive antagonist at the α1A-adrenergic receptor (α1A-AR).[1][2][3] This selectivity is critical to its pharmacological profile, as the α1A-AR subtype is predominantly responsible for smooth muscle contraction in the lower urinary tract.[1] By blocking the binding of endogenous catecholamines, such as norepinephrine, to the α1A-AR, this compound inhibits downstream signaling pathways that lead to smooth muscle contraction. This targeted action makes it a valuable tool for research into conditions such as benign prostatic hyperplasia (BPH), where relaxation of the bladder neck and prostate smooth muscle is a key therapeutic goal.[1]

Quantitative Analysis of Receptor Binding and Functional Antagonism

The affinity and selectivity of this compound for the human α1-adrenoceptor subtypes have been rigorously quantified through radioligand binding and functional assays. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Radioligand Binding Affinity of this compound at Human α1-Adrenoceptor Subtypes

| Receptor Subtype | pKi | Selectivity vs. α1A |

| α1A | 9.6[4][5] | - |

| α1B | 7.5[4] | 126-fold[5] |

| α1D | 7.9[4] | 50-fold[5] |

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.

Table 2: Functional Antagonist Potency of this compound in Various Tissues

| Tissue | Predominant Receptor Subtype | pA2 |

| Human Lower Urinary Tract | α1A | 9.2 |

| Rabbit Bladder Neck | α1A | 9.2 |

| Human Renal Artery | Not specified | 7.3 |

| Rat Aorta | α1D | 7.9 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.

Signaling Pathway of α1A-Adrenoceptor and Inhibition by this compound

The α1A-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various downstream effectors leading to smooth muscle contraction. This compound competitively binds to the α1A-adrenoceptor, preventing agonist-induced activation of this signaling cascade.

Experimental Protocols

The characterization of this compound involved two key types of in vitro experiments: radioligand binding assays and functional second-messenger assays.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the different α1-adrenoceptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors were used.

-

Radioligand: [3H]-prazosin was used as the radiolabeled ligand that binds to all α1-adrenoceptor subtypes.

-

Protocol Outline:

-

Intact CHO-K1 cells expressing a specific α1-AR subtype were incubated with a fixed concentration of [3H]-prazosin.

-

Increasing concentrations of the unlabeled antagonist (this compound) were added to compete with the radioligand for binding to the receptor.

-

After reaching equilibrium, the cells were washed to remove unbound radioligand.

-

The amount of bound radioactivity was measured using scintillation counting.

-

The concentration of this compound that inhibited 50% of the specific binding of [3H]-prazosin (IC50) was determined.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Second-Messenger Assays (Inositol Phosphate Accumulation)

These experiments were conducted to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced second messenger production.

-

Cell Lines: CHO-K1 cells expressing human cloned α1A-, α1B-, or α1D-adrenoceptors.

-

Protocol Outline:

-

Cells were pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

The cells were then incubated with various concentrations of this compound.

-

Norepinephrine (the agonist) was added to stimulate the α1-adrenoceptors, leading to the production of [3H]-inositol phosphates (IPs).

-

The reaction was stopped, and the total [3H]-IPs were separated from the unincorporated [3H]-myo-inositol using anion-exchange chromatography.

-

The amount of accumulated [3H]-IPs was quantified by scintillation counting.

-

The ability of this compound to inhibit the norepinephrine-induced accumulation of [3H]-IPs was used to determine its functional antagonist potency.

-

Conclusion

This compound is a highly potent and selective antagonist of the α1A-adrenoceptor. Its mechanism of action is centered on the competitive inhibition of norepinephrine-mediated activation of the Gq/11-PLC-IP3 signaling pathway, thereby preventing smooth muscle contraction. The quantitative data from both radioligand binding and functional assays confirm its high affinity and selectivity for the α1A-adrenoceptor subtype, providing a solid foundation for its use as a specific pharmacological tool in research and drug development.

References

- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. ovid.com [ovid.com]

- 4. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Selective Profile of RS-100329 at the α1A-Adrenoceptor: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the α1A-adrenoceptor selectivity profile of the antagonist RS-100329. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and experimental workflows.

Core Data Summary

This compound is a potent and selective antagonist for the human α1A-adrenoceptor. Its selectivity has been primarily characterized through radioligand binding assays and functional studies in cell lines recombinantly expressing human adrenoceptor subtypes.

Table 1: α1-Adrenoceptor Binding Affinity and Functional Antagonism of this compound

| Receptor Subtype | Binding Affinity (pKi)[1][2] | Fold Selectivity (vs. α1A) - Binding | Functional Antagonism (pA2)[1] | Fold Selectivity (vs. α1A) - Functional |

| α1A | 9.6 | - | 9.2 (human LUT & rabbit bladder neck) | - |

| α1B | 7.5 | 126 | 7.9 (rat aorta) | ~20 |

| α1D | 8.0 | 50 | 7.3 (human renal artery) | ~79 |

LUT: Lower Urinary Tract

Signaling and Experimental Frameworks

The α1A-adrenoceptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein pathway. Upon agonist binding, this pathway initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Below are diagrams illustrating this signaling cascade and the experimental workflow for determining receptor binding affinity.

Experimental Protocols

The characterization of this compound's selectivity for α1-adrenoceptor subtypes involves two primary in vitro assays: radioligand binding and functional second messenger assays. The methodologies described are based on protocols typically employed for GPCR characterization.

Radioligand Binding Assays

These assays determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with human cloned α1A-, α1B-, or α1D-adrenoceptors are cultured to near confluency.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) followed by centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

Assays are performed in a 96-well plate format in a final volume of 250 µL.

-

Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand [³H]-prazosin (typically near its Kd, e.g., 0.5 nM).

-

Increasing concentrations of the unlabeled competitor, this compound (e.g., 10⁻¹² M to 10⁻⁵ M), are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).

-

The mixture is incubated at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-prazosin (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays: Inositol Phosphate Accumulation

These assays measure the functional consequence of receptor antagonism by quantifying the inhibition of agonist-stimulated second messenger production.

-

Cell Culture and Labeling:

-

CHO-K1 cells expressing the α1-adrenoceptor subtypes are seeded in multi-well plates and grown to confluency.

-

The cells are labeled overnight by incubating them in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 0.5 µCi/mL) to allow for its incorporation into membrane phosphoinositides.

-

-

Antagonist Pre-incubation and Agonist Stimulation:

-

On the day of the assay, the labeling medium is removed, and the cells are washed with a physiological salt solution (e.g., Krebs-Henseleit buffer).

-

The cells are pre-incubated with assay buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Varying concentrations of the antagonist, this compound, are added, and the cells are incubated for a further 20-30 minutes.

-

An agonist, such as noradrenaline (e.g., 10 µM), is then added to stimulate the α1-adrenoceptors, and the incubation continues for an additional 30-60 minutes.

-

-

Extraction of Inositol Phosphates:

-

The reaction is terminated by aspirating the medium and adding a cold acidic solution, such as 0.4 M perchloric acid or 10% trichloroacetic acid, to lyse the cells and precipitate proteins.

-

The cell lysates are collected and neutralized.

-

-

Separation and Quantification:

-

The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography.

-

Small chromatography columns packed with a resin like Dowex AG1-X8 are typically used.

-

The neutralized cell lysate is applied to the column. Unincorporated [³H]-inositol is washed off with water, and the total [³H]-inositol phosphates are eluted with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

The radioactivity in the eluate is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-induced accumulation of inositol phosphates is analyzed.

-

The concentration of this compound that produces a 50% inhibition of the agonist response (IC₅₀) is determined.

-

The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is calculated using the Schild equation to provide a measure of functional antagonist potency.

-

References

An In-depth Technical Guide to the Chemical Structure and Properties of RS-100329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and associated experimental methodologies for the compound RS-100329. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound recognized for its potent and selective antagonist activity at the α1A-adrenoceptor.

Chemical Name: 5-Methyl-3-[3-[3-[4-[2-(2,2,2,-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-(1H,3H)-pyrimidinedione hydrochloride[1]

Molecular Formula: C₂₀H₂₅F₃N₄O₃·HCl[1]

Molecular Weight: 462.89 g/mol [1]

Chemical Structure (SMILES): Cl.CC1=CNC(=O)N(CCCN2CCN(CC2)C2=C(OCC(F)(F)F)C=CC=C2)C1=O[1]

CAS Number: 1215654-26-4[1]

Synonyms: RS 100329 hydrochloride, this compound HCl

Solubility: Soluble in water up to 100 mM and also soluble in DMSO.[2][3]

Storage: For long-term storage (months to years), it is recommended to store at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. The compound should be kept dry and protected from light.[3]

Pharmacological Properties

This compound is a highly potent and selective antagonist of the α1A-adrenoceptor, a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction.[1][2][4] This selectivity makes it a valuable tool for distinguishing the physiological and pathological roles of the α1A-adrenoceptor subtype from the α1B and α1D subtypes.

Binding Affinity and Selectivity

The primary pharmacological characteristic of this compound is its high affinity for the human cloned α1A-adrenoceptor, with significantly lower affinity for the α1B and α1D subtypes. This selectivity has been quantified through radioligand binding studies.[1][2][5]

| Parameter | α1A-adrenoceptor | α1B-adrenoceptor | α1D-adrenoceptor | Selectivity (α1A vs. α1B) | Selectivity (α1A vs. α1D) | Reference |

| pKi | 9.6 | 7.5 | 7.9 | 126-fold | 50-fold | [1][2][5] |

pKi is the negative logarithm of the inhibition constant (Ki).

Functional Antagonist Activity

In functional assays, this compound acts as a competitive antagonist, inhibiting the contractile responses induced by α1-adrenoceptor agonists such as noradrenaline. Its potency varies across different tissues, reflecting the differential expression of α1-adrenoceptor subtypes.[6][7]

| Tissue Preparation | Receptor Subtype(s) Predominantly Involved | pA2 Value | Reference |

| Human Lower Urinary Tract (LUT) | α1A | 9.2 | [7] |

| Rabbit Bladder Neck | α1A | 9.2 | [7] |

| Human Renal Artery | Mixed α1 subtypes | 7.3 | [7] |

| Rat Aorta | Mixed α1 subtypes | 7.9 | [7] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The higher pA2 values in lower urinary tract tissues, which are rich in α1A-adrenoceptors, underscore the functional selectivity of this compound.[6] This property has led to its use in research related to conditions such as benign prostatic hyperplasia, where α1A-adrenoceptors play a crucial role.[4][5]

Signaling Pathways

The α1A-adrenoceptor, upon activation by an agonist like norepinephrine, primarily couples to the Gq/11 family of G proteins. This initiates a canonical signaling cascade. However, evidence also suggests the existence of non-canonical, Gq-independent pathways.

Canonical Gq-Coupled Pathway

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to downstream cellular responses such as smooth muscle contraction.

Caption: Canonical α1A-adrenoceptor Gq-coupled signaling pathway.

Non-Canonical ERK Activation Pathway

Recent studies have indicated that α1A-adrenoceptors can also signal through pathways independent of Gq, leading to the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2. This pathway is implicated in cell survival and proliferation and appears to involve receptor endocytosis.

Caption: Non-canonical, endocytosis-dependent ERK activation by α1A-adrenoceptors.

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize this compound. The specific details are based on standard pharmacological practices; the exact parameters used in the foundational study by Williams et al. (1999) may vary.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the pKi of this compound at human cloned α1A, α1B, and α1D-adrenoceptors.

Materials:

-

Cell Lines: CHO-K1 cells stably expressing human cloned α1A, α1B, or α1D-adrenoceptors.

-

Radioligand: [³H]-prazosin (a non-subtype-selective α1-adrenoceptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Phentolamine (or another suitable α-antagonist at a high concentration).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Fluid and Counter.

-

Glass Fiber Filters and Filtration Apparatus.

Methodology:

-

Membrane Preparation: Culture the specific CHO-K1 cell line to confluency. Harvest the cells, homogenize in ice-cold lysis buffer, and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine:

-

A fixed volume of cell membrane preparation.

-

A fixed concentration of [³H]-prazosin (typically near its Kd value).

-

Increasing concentrations of the competing ligand, this compound.

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add a saturating concentration of phentolamine.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Convert the Ki to pKi (-log(Ki)).

-

Caption: General workflow for a competitive radioligand binding assay.

In Vitro Tissue Bath Functional Assay

This assay measures the ability of an antagonist to inhibit the physiological response (e.g., muscle contraction) induced by an agonist.

Objective: To determine the pA2 of this compound against noradrenaline-induced contractions in isolated smooth muscle preparations.

Materials:

-

Tissues: Human lower urinary tract, rabbit bladder neck, human renal artery, or rat aorta.

-

Agonist: Noradrenaline.

-

Antagonist: this compound.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Isolated Tissue Bath System: Including a chamber, force-displacement transducer, and data acquisition system.

Methodology:

-

Tissue Preparation: Dissect the desired tissue and cut it into strips or rings.

-

Mounting: Mount the tissue strips in the organ bath chambers filled with warmed, aerated physiological salt solution. One end is fixed, and the other is attached to a force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60-90 minutes), with regular washes.

-

Viability Test: Contract the tissue with a standard agent (e.g., KCl) to ensure viability.

-

Antagonist Incubation: Add a fixed concentration of this compound (or vehicle for control) to the bath and allow it to incubate for a predetermined time (e.g., 30-60 minutes).

-

Cumulative Concentration-Response Curve: Add noradrenaline to the bath in a cumulative manner (increasing concentrations without washing out the previous concentration) and record the contractile response at each concentration until a maximal response is achieved.

-

Schild Analysis: Repeat steps 5 and 6 with several different concentrations of this compound.

-

Data Analysis:

-

Plot the contractile response against the log concentration of noradrenaline for each concentration of this compound.

-

Determine the EC₅₀ of noradrenaline in the absence and presence of each antagonist concentration.

-

Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence).

-

Construct a Schild plot by plotting the log(dose ratio - 1) against the log concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.

-

Conclusion

This compound is a well-characterized, potent, and highly selective α1A-adrenoceptor antagonist. Its distinct pharmacological profile makes it an invaluable research tool for elucidating the specific roles of the α1A-adrenoceptor subtype in health and disease. The data and methodologies presented in this guide provide a foundational understanding for professionals engaged in drug discovery and pharmacological research. discovery and pharmacological research.

References

- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. afro.who.int [afro.who.int]

- 4. Ro-70-0004 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Ro-70-0004 | TargetMol [targetmol.com]

- 6. deepdyve.com [deepdyve.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of RS-100329: A Selective α1A-Adrenoceptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist that was investigated for its potential therapeutic utility in the management of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. The document details its mechanism of action, key quantitative pharmacological data, and the experimental protocols utilized in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Introduction

Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The smooth muscle tone in the prostate and bladder neck is primarily mediated by α1-adrenoceptors, with the α1A subtype being the predominant player. Consequently, selective antagonists of the α1A-adrenoceptor have been a major focus of drug discovery efforts to alleviate the symptoms of BPH with a potentially reduced risk of cardiovascular side effects associated with non-selective α1-antagonists. This compound emerged from this research as a promising candidate with high affinity and selectivity for the α1A-adrenoceptor subtype.

Discovery and Rationale

The development of this compound was part of a broader research initiative to identify uroselective α1-adrenoceptor antagonists. The core strategy was to design compounds with a high affinity for the α1A-adrenoceptor, which is densely expressed in the lower urinary tract, while exhibiting lower affinity for the α1B and α1D-adrenoceptor subtypes that are more prevalent in vascular smooth muscle. The pyrimidinedione scaffold was identified as a promising chemical starting point for developing such selective antagonists. Through systematic structure-activity relationship (SAR) studies of related dihydropyrimidine and pyrimidinone series, researchers aimed to optimize potency and selectivity for the α1A-adrenoceptor. While the specific lead compound for this compound is not detailed in the available literature, its structural features are consistent with the broader class of pyrimidinedione-based α1A-adrenoceptor antagonists.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the α1A-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, couples to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC ultimately lead to the contraction of smooth muscle cells in the prostate and bladder neck. By competitively blocking the binding of norepinephrine to the α1A-adrenoceptor, this compound inhibits this signaling pathway, leading to smooth muscle relaxation and a reduction in the dynamic component of bladder outlet obstruction in BPH.

Quantitative Pharmacology

The in vitro pharmacological profile of this compound was extensively characterized through radioligand binding and functional assays. These studies demonstrated its high affinity and selectivity for the human α1A-adrenoceptor.[1]

Table 1: Radioligand Binding Affinities (pKi) of this compound and Reference Compounds at Human Cloned α1-Adrenoceptor Subtypes

| Compound | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) | Selectivity (α1A vs α1B) | Selectivity (α1A vs α1D) |

| This compound | 9.6 | 7.5 | 7.9 | 126-fold | 50-fold |

| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 60-fold | 50-fold |

| Tamsulosin | - | - | - | Little subtype selectivity | Little subtype selectivity |

| Prazosin | - | - | - | Little subtype selectivity | Little subtype selectivity |

Data sourced from Williams et al., 1999.[1]

Table 2: Functional Antagonist Potencies (pA2) of this compound and Reference Compounds in Tissues with Native α1-Adrenoceptors

| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta |

| This compound | 9.2 | 9.2 | 7.3 | 7.9 |

| Ro 70-0004 | 8.8 | 8.9 | 6.8 | 6.8 |

| Tamsulosin | 10.4 | 9.8 | - | - |

| Prazosin | 8.7 | 8.3 | - | - |

Data sourced from Williams et al., 1999.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Williams et al. (1999).[1]

Radioligand Binding Assays

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors were cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA.

-

Radioligand: [³H]-prazosin.

-

Procedure:

-

Intact CHO-K1 cells were harvested and resuspended in the assay buffer.

-

Aliquots of the cell suspension were incubated with a fixed concentration of [³H]-prazosin and varying concentrations of the competing ligand (this compound or reference compounds).

-

The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

-

Cell Culture and Labeling: CHO-K1 cells expressing the respective α1-adrenoceptor subtypes were seeded in multi-well plates and incubated overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.

-

Assay Medium: A physiological salt solution (e.g., Krebs-Henseleit buffer) containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.

-

Procedure:

-

The cells were washed to remove excess radiolabel and pre-incubated with the assay medium.

-

The cells were then incubated with varying concentrations of the antagonist (this compound) for a defined period before the addition of a fixed concentration of the agonist (norepinephrine).

-

The stimulation was allowed to proceed for a specific duration (e.g., 30 minutes) at 37°C.

-

The reaction was terminated by the addition of a strong acid (e.g., perchloric acid).

-

The total inositol phosphates were separated from the cell lysate by anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphates was determined by liquid scintillation counting.

-

-

Data Analysis: The antagonist's potency was determined by its ability to inhibit the agonist-induced accumulation of inositol phosphates, and the pA2 value was calculated.

In Vivo Studies

While specific quantitative data from in vivo studies on this compound are not extensively published, the primary literature indicates that it was active in vivo and demonstrated selectivity for the lower urinary tract over cardiovascular tissues in animal models, including rats and dogs.[1] These studies typically involve measuring the antagonist's effect on agonist-induced increases in intraurethral pressure in anesthetized or conscious animals. The uroselectivity is often assessed by comparing the dose required to inhibit the urethral response to the dose that causes a significant change in blood pressure. The unpublished data for this compound reportedly confirmed selectivity properties similar to its structurally related compound, Ro 70-0004, but with greater potency, consistent with its higher in vitro affinity for the α1A-adrenoceptor.[1]

Clinical Development Status

The available information does not indicate that this compound progressed into late-stage clinical trials or received regulatory approval. A search for clinical trials involving this compound did not yield any definitive results. The clinical trial NCT01379040 was investigated as a potential candidate, but no conclusive evidence linking it to this compound could be found. The development of numerous other selective α1A-adrenoceptor antagonists by various pharmaceutical companies may have influenced the decision not to advance this compound into further clinical development.

Conclusion

This compound is a well-characterized, potent, and highly selective α1A-adrenoceptor antagonist. Its discovery and preclinical development were guided by the rationale of achieving uroselectivity for the symptomatic treatment of benign prostatic hyperplasia. The in vitro data clearly demonstrate its high affinity and functional antagonism at the α1A-adrenoceptor subtype, with significant selectivity over the α1B and α1D subtypes. Although detailed in vivo and clinical data are limited in the public domain, the preclinical profile of this compound established it as a valuable research tool for studying the role of the α1A-adrenoceptor and contributed to the broader understanding of the pharmacology of selective antagonists for the treatment of BPH. The synthesis of this compound, while not explicitly detailed, would likely follow established synthetic routes for pyrimidinedione derivatives.

References

An In-depth Technical Guide to the Pharmacological Classification of RS-100329

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-100329 is a synthetic, small-molecule compound that has been instrumental in the characterization of α1-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the pharmacological classification of this compound, detailing its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Pharmacological Classification

This compound is classified as a potent and highly selective competitive antagonist of the α1A-adrenoceptor .[1][2][3] Its primary mechanism of action is to bind to the α1A-adrenoceptor with high affinity, thereby preventing the binding of endogenous catecholamines, such as norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding to this receptor subtype.

The selectivity of this compound for the α1A-adrenoceptor over the α1B- and α1D-adrenoceptor subtypes is a key feature of its pharmacological profile.[1][3] This selectivity has made it a valuable pharmacological tool for differentiating the physiological and pathological roles of the α1A-adrenoceptor from other α1-adrenoceptor subtypes.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its affinity and potency at the different human α1-adrenoceptor subtypes.

Table 1: Radioligand Binding Affinities of this compound at Human Cloned α1-Adrenoceptor Subtypes

| Adrenoceptor Subtype | pKi | Ki (nM) | Selectivity vs. α1A | Reference |

| α1A | 9.6 | 0.25 | - | [1][3] |

| α1B | 7.5 | 31.6 | 126-fold | [2] |

| α1D | 7.9 | 12.6 | 50-fold | [2] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of this compound in Tissues with Different α1-Adrenoceptor Subtype Predominance

| Tissue | Predominant α1-Adrenoceptor Subtype | Agonist | pA2 | Reference |

| Human Lower Urinary Tract | α1A | Norepinephrine | 9.2 | |

| Rabbit Bladder Neck | α1A | Norepinephrine | 9.2 | |

| Human Renal Artery | α1B/α1D | Norepinephrine | 7.3 | |

| Rat Aorta | α1D | Norepinephrine | 7.9 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human cloned α1A, α1B, and α1D adrenoceptors.

Materials:

-

CHO-K1 cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

[3H]-Prazosin (radioligand).

-

This compound (test compound).

-

Phentolamine (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Cell harvesting buffer (e.g., PBS with 5 mM EDTA).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell scraper, centrifuge, scintillation counter.

Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO-K1 cells expressing the respective α1-adrenoceptor subtype are cultured to confluency.

-

Cells are washed with PBS and harvested by scraping.

-

The cell suspension is centrifuged, and the pellet is resuspended in ice-cold lysis buffer.

-

The cell lysate is homogenized and then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of [3H]-prazosin (typically near its Kd value).

-

Add increasing concentrations of this compound.

-

For determining non-specific binding, a separate set of wells will contain [3H]-prazosin and a high concentration of phentolamine (e.g., 10 µM).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assays (Schild Analysis)

Objective: To determine the functional antagonist potency (pA2) of this compound in isolated tissue preparations.

Materials:

-

Isolated tissues (e.g., human lower urinary tract, rabbit bladder neck, human renal artery, rat aorta).

-

Norepinephrine (agonist).

-

This compound (antagonist).

-

Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.

-

Isolated organ bath system with force-displacement transducers.

-

Data acquisition system.

Methodology:

-

Tissue Preparation and Mounting:

-

Tissues are dissected and prepared in the appropriate orientation (e.g., rings or strips).

-

The tissue preparations are mounted in isolated organ baths containing physiological salt solution maintained at 37°C and continuously gassed.

-

Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

-

-

Cumulative Concentration-Response Curve to Agonist:

-

A cumulative concentration-response curve to norepinephrine is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal response is achieved.

-

The tissue is then washed repeatedly to return to baseline tension.

-

-

Antagonist Incubation and Second Agonist Curve:

-

The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

-

In the continued presence of this compound, a second cumulative concentration-response curve to norepinephrine is constructed.

-

-

Schild Plot Analysis:

-

The above procedure is repeated with several different concentrations of this compound.

-

For each concentration of the antagonist, the dose ratio is calculated. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

For a competitive antagonist, this plot should be a straight line with a slope not significantly different from 1.

-

The pA2 value is the x-intercept of the regression line.

-

Signaling Pathways and Experimental Workflows

α1A-Adrenoceptor Signaling Pathway and Antagonism by this compound

The following diagram illustrates the canonical signaling pathway of the α1A-adrenoceptor and the point of inhibition by this compound.

Caption: α1A-Adrenoceptor signaling and this compound antagonism.

Experimental Workflow for Determining Antagonist Affinity and Selectivity

The following diagram outlines the logical flow of experiments to characterize a novel α1-adrenoceptor antagonist like this compound.

Caption: Workflow for antagonist pharmacological characterization.

Conclusion

This compound is a well-characterized pharmacological tool with high potency and selectivity for the α1A-adrenoceptor. Its classification as a competitive antagonist is supported by robust data from both radioligand binding and functional assays. The detailed experimental protocols and an understanding of its interaction with the α1A-adrenoceptor signaling pathway are crucial for its effective use in research and drug development. This guide provides a comprehensive foundation for scientists working with this important compound.

References

RS-100329: A Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of RS-100329 for adrenergic receptor subtypes. The information is compiled to assist researchers and professionals in drug development in understanding the selectivity profile of this compound. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Data Presentation: Binding Affinity of this compound

The binding affinity of this compound has been predominantly characterized at the α1-adrenergic receptor subtypes. It is a potent and selective antagonist for the α1A-adrenoceptor.[1][2] The following table summarizes the available quantitative data for its binding to human cloned α1-adrenergic receptors.

| Adrenergic Receptor Subtype | pKi | Ki (nM) | Selectivity vs. α1A |

| α1A | 9.6[1] | ~0.25 | - |

| α1B | ~7.5 | ~31.5 | 126-fold[1] |

| α1D | ~7.9 | ~12.6 | 50-fold[1] |

Note: The pKi value for α1A is directly cited. The pKi and Ki values for α1B and α1D are calculated based on the reported selectivity ratios from the same sources.

There is limited publicly available data characterizing the binding affinity of this compound for α2- and β-adrenergic receptor subtypes. The existing literature focuses primarily on its high affinity and selectivity for the α1A-adrenoceptor subtype. Therefore, a comprehensive selectivity profile across all adrenergic receptor families cannot be definitively presented at this time.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for this compound at adrenergic receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol synthesized from established methodologies for α1-adrenergic receptor binding studies.

1. Membrane Preparation:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human cloned α1A-, α1B-, or α1D-adrenoceptor subtypes are cultured to confluence.

-

Homogenization: Cells are harvested and washed with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The cell pellet is then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspension and Storage: The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Aliquots of the membrane preparation are stored at -80°C until use.

2. Competitive Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well. Each well contains:

-

Cell membranes (typically 10-50 µg of protein)

-

A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) at a concentration near its Kd value.

-

Increasing concentrations of the competing ligand, this compound (typically ranging from 10^-12 M to 10^-5 M).

-

-

Incubation: The reaction plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

3. Data Analysis:

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding (in the absence of a competing ligand).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

pKi Calculation: The pKi is the negative logarithm of the Ki value.

Mandatory Visualizations

Signaling Pathway of the α1A-Adrenergic Receptor

The α1A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist, it initiates a cascade of intracellular events leading to various physiological responses.

Caption: α1A-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Caption: Radioligand Binding Assay Workflow.

Selectivity Profile of this compound at α1-Adrenergic Subtypes

This diagram visually represents the high selectivity of this compound for the α1A-adrenergic receptor subtype compared to the α1B and α1D subtypes.

Caption: this compound α1-Adrenoceptor Selectivity.

References

In Vivo Effects of RS-100329 on Urinary Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist. The α1A-adrenergic receptor subtype is predominantly expressed in the lower urinary tract, including the bladder neck, urethra, and prostate, where it mediates smooth muscle contraction.[1] Antagonism of this receptor is a key mechanism for improving urinary function, particularly in conditions characterized by bladder outlet obstruction. This technical guide provides an in-depth overview of the in vivo effects of this compound on urinary function, based on preclinical studies. The document details the experimental protocols used to evaluate its efficacy and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by blocking the α1A-adrenergic receptors in the lower urinary tract. These receptors are a critical component of the sympathetic nervous system's control over urinary storage and voiding.

Signaling Pathway of α1A-Adrenoceptor Activation and Antagonism by this compound

The binding of norepinephrine to α1A-adrenoceptors, which are Gq-protein coupled receptors, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively inhibits this pathway.

In Vivo Urodynamic Effects of this compound

The primary in vivo effects of this compound have been characterized in rodent models using urodynamic studies. These studies measure various parameters of bladder and urethral function to assess the impact of the compound.

Data from Intrathecal Administration in Anesthetized Rats

The following tables summarize the quantitative data from studies where this compound was administered directly into the spinal cord (intrathecally) of anesthetized rats. This route of administration helps to elucidate the compound's effects on the spinal control of the micturition reflex.

Table 1: Effect of Intrathecal this compound on Bladder Contraction Amplitude

| Dose (nmol) | Average Decrease in Amplitude (%) |

| 25 | 38 |

| 50 | 52 |

| 100 | 95 |

Table 2: Effect of Intrathecal this compound on Bladder Contraction Frequency

| Dose (nmol) | Average Increase in Frequency (%) |

| 50 | 54 |

Note: Data presented in these tables are derived from studies in anesthetized rats and represent the effects of this compound on the micturition reflex at the spinal level.

Expected Effects of Intravenous Administration

While specific quantitative data for the intravenous administration of this compound on urodynamic parameters in rats were not available in the searched literature, based on its mechanism of action as a potent α1A-adrenoceptor antagonist and data from similar compounds like prazosin, the following effects are anticipated:

-

Decrease in Urethral Pressure: Systemic administration of an α1A-antagonist is expected to relax the smooth muscle of the bladder neck and urethra, leading to a reduction in urethral pressure and facilitating easier urine flow.

-

Potential for Increased Bladder Capacity and Decreased Micturition Frequency: By reducing outlet resistance, the bladder may be able to store more urine before the micturition reflex is triggered, potentially leading to an increase in bladder capacity and a decrease in the frequency of urination.

-

Minimal Direct Effect on Detrusor Contraction: As α1-adrenoceptors play a limited role in the detrusor muscle of the bladder body, systemically administered this compound is not expected to have a major direct impact on the force of bladder contractions during voiding.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of a compound's effect on urinary function. Below is a typical workflow for an in vivo urodynamic study in rats involving intravenous drug administration.

Experimental Workflow for Intravenous Urodynamic Study in Rats

Key Methodological Details

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Urethane is a frequently used anesthetic for terminal urodynamic studies as it preserves the micturition reflex. For recovery studies, a combination of ketamine and xylazine may be used.

-

Catheterization: A catheter is surgically implanted into the bladder dome for infusion of saline and measurement of intravesical pressure. For intravenous drug administration, a catheter is placed in a suitable blood vessel, such as the femoral or jugular vein.

-

Urodynamic Recording:

-

Cystometry: The bladder is filled with saline at a constant rate to mimic the natural filling phase.

-

Parameters Measured:

-

Bladder Capacity: The volume of saline infused into the bladder before a micturition contraction is initiated.

-

Micturition Pressure/Maximum Detrusor Pressure: The peak pressure generated by the bladder during a voiding contraction.

-

Basal Pressure: The pressure inside the bladder at the beginning of filling.

-

Threshold Pressure: The bladder pressure at which a micturition contraction is triggered.

-

Micturition Interval/Frequency: The time between voiding events.

-

Urethral Pressure: Measured using a specialized catheter to assess the resistance of the bladder outlet.

-

-

-

Drug Administration: this compound, dissolved in an appropriate vehicle, is administered intravenously at varying doses. A baseline recording period is established before drug administration to allow for comparison.

Logical Relationship: this compound's Effect on Micturition

The following diagram illustrates the logical flow of how this compound's antagonism of α1A-adrenoceptors translates to its observed in vivo effects on urinary function.

Conclusion

The in vivo data on this compound, primarily from studies involving intrathecal administration in rats, demonstrate its ability to modulate the micturition reflex by antagonizing spinal α1A-adrenoceptors. Based on its mechanism of action and findings from similar α1-adrenoceptor antagonists, intravenous administration of this compound is expected to reduce urethral pressure and improve urine flow, making it a promising candidate for the treatment of lower urinary tract symptoms associated with conditions such as benign prostatic hyperplasia. Further in vivo studies with systemic administration are warranted to fully characterize its urodynamic profile and therapeutic potential. This guide provides a foundational understanding of the preclinical evaluation of this compound for researchers and professionals in the field of drug development for urological disorders.

References

An In-Depth Technical Guide to RS-100329 and Other Alpha-1 Adrenergic Blockers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-1 adrenergic receptor antagonist RS-100329, with a comparative analysis against other well-established alpha-1 blockers, namely prazosin and tamsulosin. This document delves into the core pharmacology, including receptor binding affinities, signaling pathways, and detailed experimental methodologies.

Introduction to Alpha-1 Adrenergic Receptors and their Antagonists

Alpha-1 (α1) adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[1][2] There are three distinct subtypes: α1A, α1B, and α1D.[1][2] These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, most notably the contraction of smooth muscle in blood vessels and the genitourinary tract.[1][2]

Alpha-1 adrenergic receptor antagonists, or alpha-1 blockers, are a class of drugs that inhibit the action of catecholamines on these receptors. They are clinically significant for their use in treating conditions such as hypertension and benign prostatic hyperplasia (BPH).[3] The therapeutic efficacy and side-effect profiles of these drugs are largely determined by their selectivity for the different α1-adrenoceptor subtypes.

This guide focuses on this compound, a potent and highly selective antagonist for the α1A-adrenoceptor subtype, and provides a comparative framework against the non-selective antagonist prazosin and the α1A/α1D-selective antagonist tamsulosin.

Comparative Pharmacodynamics: this compound vs. Prazosin and Tamsulosin

The defining characteristic of this compound is its high selectivity for the α1A-adrenoceptor subtype. This contrasts with prazosin, which is non-selective, and tamsulosin, which shows selectivity for α1A and α1D subtypes over the α1B subtype.[4]

Receptor Binding Affinities

The binding affinities of this compound, prazosin, and tamsulosin for the human α1-adrenergic receptor subtypes are summarized in the table below. The data are presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | pKi for α1A | pKi for α1B | pKi for α1D | Selectivity (fold) α1A vs α1B | Selectivity (fold) α1A vs α1D |

| This compound | 9.6[5][6][7] | 7.5[7] | 7.9[7] | 126[4][5][6] | 50[4][5][6] |

| Prazosin | ~8.7 | ~8.8 | ~8.7 | Non-selective | Non-selective |

| Tamsulosin | ~9.9 | ~8.9 | ~9.8 | ~10 | ~1.3 |

Note: pKi values can vary slightly between studies due to different experimental conditions. The values presented here are representative examples from the cited literature.

Functional Antagonism

The functional consequences of these binding affinities are observed in isolated tissue preparations. This compound is a potent antagonist of noradrenaline-induced contractions in tissues where the α1A-adrenoceptor is the predominant subtype, such as the rat vas deferens.[8] In contrast, prazosin potently antagonizes contractions mediated by all three subtypes.[8] Tamsulosin shows high potency in tissues with high α1A and α1D expression, like the human prostate.[7][9]

Signaling Pathways of Alpha-1 Adrenergic Receptors

Activation of α1-adrenergic receptors by agonists like norepinephrine initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[1][2]

Caption: Alpha-1 adrenergic receptor signaling pathway.

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the final cellular response, such as smooth muscle contraction.[1]

Experimental Protocols

The characterization of alpha-1 adrenergic antagonists relies on a combination of in vitro assays to determine binding affinity and functional potency.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor subtype.

Objective: To determine the Ki of a test compound (e.g., this compound) for a specific human α1-adrenoceptor subtype (e.g., α1A) expressed in a cell line.

Materials:

-

Cell membranes from a cell line stably expressing the human α1A-adrenoceptor.

-

Radioligand, e.g., [³H]-prazosin.

-

Test compound (this compound).

-

Non-specific binding control (e.g., high concentration of phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of the radioligand ([³H]-prazosin).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., phentolamine).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Isolated Tissue Functional Assay (Organ Bath)

This assay measures the ability of an antagonist to inhibit the contractile response of a smooth muscle tissue to an agonist.

Objective: To determine the functional potency (pA2 value) of an antagonist (e.g., this compound) against an agonist (e.g., noradrenaline) in an isolated tissue preparation (e.g., rat vas deferens).

Materials:

-

Isolated tissue (e.g., rat vas deferens).

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Agonist (e.g., noradrenaline).

-

Antagonist (this compound).

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the tissue of interest (e.g., rat vas deferens) and mount it in an organ bath containing physiological salt solution.[8]

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (noradrenaline) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate it with a known concentration of the antagonist (this compound) for a predetermined time (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

-

Data Analysis: The antagonist should cause a parallel rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to construct a Schild plot (log(concentration ratio - 1) vs. log[Antagonist]). The x-intercept of the Schild plot gives the pA2 value, which is a measure of the antagonist's potency. A slope of 1 on the Schild plot is indicative of competitive antagonism.[1]

Logical Relationship of this compound to Other Alpha-1 Blockers

The following diagram illustrates the classification of this compound in relation to prazosin and tamsulosin based on their α1-adrenoceptor subtype selectivity.

Caption: Classification of alpha-1 blockers by subtype selectivity.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead due to its high potency and selectivity for the α1A-adrenoceptor subtype. Its pharmacological profile, as determined by radioligand binding and functional assays, clearly distinguishes it from less selective alpha-1 blockers like prazosin and tamsulosin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of novel alpha-1 adrenergic receptor antagonists. Understanding the nuances of subtype selectivity is crucial for the development of more targeted and effective therapies with improved side-effect profiles.

References

- 1. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. radnoti.com [radnoti.com]

- 5. Schild equation - Wikipedia [en.wikipedia.org]

- 6. In vitro relaxation of arteries and veins by prazosin: alpha-adrenergic blockade with no direct vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-Adrenergic, Tamsulosin-Insensitive Smooth Muscle Contraction is Sufficient to Replace α1 -Adrenergic Tension in the Human Prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. droracle.ai [droracle.ai]

Potential Therapeutic Applications of RS-100329: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist that has demonstrated significant potential in preclinical research for the management of lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH). By selectively blocking α1A-adrenoceptors, which are predominantly expressed in the smooth muscle of the prostate and bladder neck, this compound induces smooth muscle relaxation, thereby reducing urethral resistance and improving urinary flow. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities and functional antagonist potencies. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this document illustrates the underlying signaling pathways and experimental workflows through detailed diagrams.

Core Pharmacology and Mechanism of Action

This compound is an antagonist of α1-adrenergic receptors (α1-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily.[1] There are three subtypes of α1-adrenoceptors: α1A, α1B, and α1D. In the lower urinary tract, the α1A-subtype is the most prevalent and is primarily responsible for mediating the contraction of smooth muscle in the prostate, bladder neck, and urethra.[2]

The therapeutic rationale for using this compound in BPH stems from its high selectivity for the α1A-adrenoceptor subtype.[3][4] This selectivity is hypothesized to provide a "uroselective" profile, leading to an improvement in BPH symptoms by selectively relieving outlet obstruction without causing significant cardiovascular side effects, such as hypotension, which can be associated with less selective α1-antagonists.[5]

Signaling Pathway of α1A-Adrenoceptor and Antagonism by this compound

Upon activation by endogenous catecholamines like norepinephrine, the α1A-adrenoceptor couples to the Gq heterotrimeric G protein.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction.[6] this compound, as a competitive antagonist, binds to the α1A-adrenoceptor and prevents norepinephrine from binding and initiating this signaling cascade, thereby promoting smooth muscle relaxation.

Caption: α1A-Adrenoceptor signaling cascade leading to smooth muscle contraction and its inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro binding affinities and functional antagonist potencies of this compound compared to other α1-adrenoceptor antagonists.

Table 1: In Vitro Binding Affinities (pKi) of this compound and Reference Compounds at Cloned Human α1-Adrenoceptor Subtypes.

| Compound | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) | Reference |

| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 | [3] |

| Tamsulosin | 10.0 | 9.7 | 9.9 | 2 | 1.3 | [7] |

| Prazosin | 9.8 | 10.0 | 9.7 | 0.6 | 1.3 | [7] |

Table 2: Functional Antagonist Potencies (pA2) of this compound and Reference Compounds in Various Tissues.

| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta | Reference |

| This compound | 9.2 | 9.2 | 7.3 | 7.9 | [7] |

| Tamsulosin | 10.4 | 9.8 | - | - | [7] |

| Prazosin | 8.7 | 8.3 | - | - | [7] |

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is adapted from methodologies described for determining the binding affinity of antagonists at cloned human α1-adrenoceptors expressed in CHO-K1 cells.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

-

CHO-K1 cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]-Prazosin (specific activity ~80 Ci/mmol).

-

Non-specific binding control: Phentolamine (10 µM).

-

This compound and other test compounds.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture the transfected CHO-K1 cells to ~90% confluency.

-

Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer or competing ligand (this compound at various concentrations).

-

25 µL of [³H]-Prazosin at a final concentration approximately equal to its Kd for the respective receptor subtype.

-

50 µL of membrane preparation (containing 10-50 µg of protein).

-

-

For total binding, add 25 µL of assay buffer instead of a competing ligand.

-

For non-specific binding, add 25 µL of 10 µM phentolamine.

-

Incubate the plates at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Workflow for the in vitro radioligand binding assay.

In Vitro Functional Antagonism Assay

This protocol is based on methods used to assess the functional antagonism of α1-adrenoceptor-mediated contractions in isolated lower urinary tract tissues.[7][8]